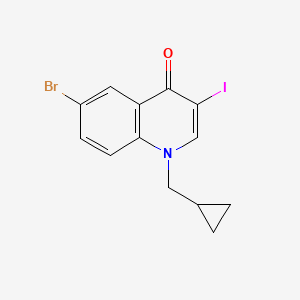![molecular formula C16H17N3O5S B12093854 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring, making it a member of the beta-lactam antibiotics family. These antibiotics are crucial in treating bacterial infections by inhibiting cell wall synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of cysteine with a suitable aldehyde to form the thiazolidine ring.
Beta-Lactam Ring Formation: The thiazolidine intermediate undergoes cyclization with an acyl chloride to form the beta-lactam ring.
Acylation: The final step involves the acylation of the beta-lactam ring with 2-amino-2-phenylacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups in the beta-lactam ring.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and stability, providing insights into the behavior of beta-lactam antibiotics. It serves as a model compound for developing new antibiotics with improved efficacy and resistance profiles.
Biology
Biologically, it is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. Researchers use it to understand how bacteria develop resistance to beta-lactam antibiotics and to design inhibitors that can overcome this resistance.
Medicine
Medically, this compound is crucial in treating bacterial infections, particularly those caused by Gram-positive bacteria. It is used in developing new antibiotics that are effective against resistant strains.
Industry
In the pharmaceutical industry, it is used in the large-scale production of antibiotics. Its synthesis and modification are essential for producing drugs that meet regulatory standards and therapeutic needs.
作用机制
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria.
相似化合物的比较
Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A beta-lactam antibiotic with an additional hydroxyl group, providing broader activity.
Cefalexin: A cephalosporin antibiotic with a similar beta-lactam structure but different pharmacokinetics.
Uniqueness
7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural features, such as the phenylacetyl group and the thiazolidine ring. These features contribute to its specific binding affinity to PBPs and its effectiveness against certain bacterial strains.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from basic chemistry to applied medical research.
属性
分子式 |
C16H17N3O5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
7-[(2-amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |
InChI 键 |
GAMHLNJQISGSQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)


![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)


